9,9-Dihexylfluorene-2,7-diboronic acid

Descripción

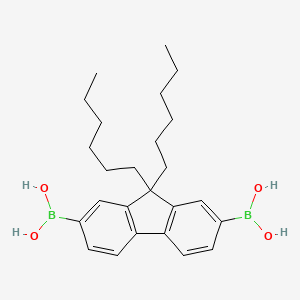

9,9-Dihexylfluorene-2,7-diboronic acid (C₂₅H₃₆B₂O₄) is a fluorene-derived boronic acid with two hexyl substituents at the 9-position and boronic acid groups at the 2- and 7-positions of the fluorene backbone. This compound is a critical monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and copolymers, particularly in optoelectronic applications such as light-emitting diodes (LEDs) and sensors . Its synthesis typically involves palladium-catalyzed coupling of 2,7-dibromo-9,9-dihexylfluorene with boronic acid precursors, as demonstrated in an efficient protocol yielding high purity .

The hexyl side chains enhance solubility in organic solvents (e.g., THF, chloroform), facilitating polymerization and film-forming processes . The boronic acid groups enable precise control over polymer architecture by reacting with dibromo aromatic comonomers, such as carbazole or benzotriazole derivatives, to form alternating copolymers .

Propiedades

IUPAC Name |

(7-borono-9,9-dihexylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWOJNOZWMHNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403928 | |

| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203927-98-4 | |

| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Pathways for 9,9-Dihexylfluorene-2,7-diboronic Acid

Alkylation and Bromination Route

This method begins with fluorene, proceeding through alkylation, bromination, and subsequent borylation.

Synthesis of 9,9-Dihexylfluorene

Fluorene undergoes alkylation at the 9-position using hexyl halides (e.g., hexyl bromide) under strong base conditions (e.g., potassium tert-butoxide). The reaction typically occurs in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (60–80°C). The dihexyl substitution enhances solubility and processability for subsequent reactions.

Bromination to 2,7-Dibromo-9,9-dihexylfluorene

The alkylated fluorene is brominated at the 2- and 7-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride). Reaction conditions include refluxing in chlorinated solvents (e.g., dichloromethane) for 12–24 hours, yielding the dibromo intermediate with >90% purity.

Miyaura Borylation of 2,7-Dibromo-9,9-dihexylfluorene

This Pd-catalyzed method directly converts the dibromo compound into the diboronic acid ester, followed by hydrolysis.

Reaction Conditions

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%).

- Boron Source : Bis(pinacolato)diboron (B₂Pin₂) or 1,3-propanediol boronic ester.

- Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

- Solvent : Toluene or dioxane at reflux (80–110°C) under inert atmosphere.

Hydrolysis of Boronic Ester

The boronic ester intermediate is hydrolyzed using dilute hydrochloric acid (HCl) or aqueous NaOH to yield the free boronic acid.

Key Data:

Comparative Analysis of Synthetic Methods

Characterization and Validation

Spectroscopic Analysis

Thermal Stability

Industrial and Research Applications

Análisis De Reacciones Químicas

9,9-Dihexylfluorene-2,7-diboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction:

Substitution Reactions: The boronic acid groups can participate in substitution reactions, particularly with electrophiles, to form various substituted derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

Light-Emitting Diodes (LEDs) :

9,9-Dihexylfluorene-2,7-diboronic acid is utilized in the synthesis of light-emitting polymers. These polymers can be incorporated into organic light-emitting diodes (OLEDs), which are known for their high efficiency and color purity. For instance, the compound has been used to create copolymers with cyano-substituted arylenevinylene chromophores, enhancing the optical properties of the resulting materials .

Photodetectors :

Research has demonstrated that this compound can serve as a building block for photodetectors. Its ability to form π-conjugated systems allows for effective charge transport and light absorption, making it suitable for applications in photonic devices .

Polymer Synthesis

Boronate Ester Coordinated Polymers :

The compound acts as a reactant in the preparation of boronate ester coordinated polymers. These materials are significant for their potential applications in drug delivery systems and as scaffolds in tissue engineering due to their biocompatibility and tunable properties .

Nanofiber Membranes :

In one study, electrospun nanofibrous membranes were synthesized using this compound as a precursor. These membranes exhibited high sensitivity and reversibility in detecting metal ions, showcasing their potential in environmental monitoring and sensing applications .

Sensor Technology

Metal Ion Sensors :

The compound has been employed to develop sensors for detecting metal ions through fluorescence quenching mechanisms. The incorporation of this compound into sensor designs enables high sensitivity and selectivity towards specific metal ions, making it valuable for environmental analysis .

Case Study 1: Synthesis of Poly(2,7-(9,9-dihexylfluorene)-3-biphenyl)

A study focused on synthesizing poly(2,7-(9,9-dihexylfluorene)-3-biphenyl) using Suzuki coupling reactions with this compound. The resulting polymer demonstrated promising optical properties suitable for applications in organic photovoltaics .

Case Study 2: Development of Electrospun Nanofibers

In another research project, electrospun nanofibers were created from a blend containing this compound. The nanofibers showed significant potential as sensors due to their high surface area and ability to interact with various analytes effectively .

Mecanismo De Acción

The mechanism of action of 9,9-Dihexylfluorene-2,7-diboronic acid primarily involves its ability to form stable boronate esters with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid groups can interact with molecular targets through reversible covalent bonding, which is crucial for its role in sensing and storage applications .

Comparación Con Compuestos Similares

9,9-Dimethylfluorene-2,7-diboronic Acid

- Structure : Methyl groups at the 9-position instead of hexyl.

- Properties : Reduced solubility in organic solvents compared to hexyl derivatives due to shorter alkyl chains.

- Applications: Primarily used in small-molecule fluorescent chemosensors for monosaccharides at physiological pH, leveraging its rigid fluorene backbone for selective binding .

- Limitations: Limited utility in polymer synthesis due to poor solubility.

9,9-Dioctylfluorene-2,7-diboronic Acid

- Structure : Octyl chains at the 9-position.

- Properties: Higher solubility than dihexyl derivatives, making it suitable for mechanochemical Suzuki polymerization .

- Applications: Used in copolymerization with hexacene monomers to enhance electron injection in LEDs. Copolymers exhibit superior brightness and efficiency compared to homopolymers .

- Trade-offs : Longer alkyl chains may reduce charge carrier mobility in polymers.

9,9-Didodecylfluorene-2,7-diboronic Acid

Key Findings:

Hexyl vs. Octyl Chains : Dihexyl derivatives balance solubility and reactivity, enabling diverse copolymer architectures without excessive steric bulk . In contrast, dioctyl variants produce higher-molecular-weight polymers but may compromise charge transport .

Optoelectronic Performance : Copolymers with dihexylfluorene and pyridine-functionalized carbazole (e.g., P3) exhibit tunable photoluminescence, while dioctyl-hexacene copolymers achieve superior LED efficiency .

Sensor Applications : Dimethyl analogues excel in small-molecule sensing due to rigidity, whereas dihexyl/dioctyl derivatives are unsuited for aqueous sensing due to hydrophobicity .

Reactivity and Stability

- Dihexyl vs. Dioctyl: Both undergo efficient Suzuki coupling, but dioctyl derivatives require optimized mechanochemical conditions (e.g., ball milling) to overcome steric effects .

- Thermal Stability : Dihexyl polymers (e.g., P1–P3) decompose above 300°C, comparable to dioctyl analogues .

- Hydrolytic Stability : All boronic acid derivatives are moisture-sensitive, requiring anhydrous handling .

Actividad Biológica

9,9-Dihexylfluorene-2,7-diboronic acid (C25H36B2O4) is an organoboron compound recognized for its significant role in organic electronics and materials science. Its unique structural properties, including a fluorene backbone and boronic acid functionalities, enable diverse applications, particularly in the synthesis of conjugated polymers and optoelectronic devices. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis methods, and potential applications in biological systems.

- Molecular Formula : C25H36B2O4

- Molecular Weight : 422.17 g/mol

- Structure : The compound features a central fluorene structure with hexyl substituents at the 9-position and boronic acid groups at the 2 and 7 positions. This configuration enhances its solubility and electronic properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Suzuki Coupling Reaction : This method employs palladium catalysis to couple boronic acids with aryl halides.

Potential Applications

- Drug Delivery Systems : The boronic acid moieties can form reversible covalent bonds with diols, which may be utilized in targeted drug delivery systems.

- Sensing Applications : Its ability to form complexes with various biomolecules can be exploited for sensing applications in biological environments. For instance, it can detect glucose through interactions with glucose derivatives .

- Polymerization for Biocompatibility : The compound has been used to synthesize biocompatible polymers that can be employed in biomedical applications such as tissue engineering and regenerative medicine .

Case Studies

- Polymer Synthesis : Research has demonstrated that polymers synthesized from this compound exhibit favorable optical properties for use in organic light-emitting diodes (OLEDs). These polymers showed enhanced fluorescence and stability under operational conditions .

- Biocompatibility Studies : In vitro studies have indicated that derivatives of this compound possess low cytotoxicity towards human cell lines, suggesting potential for safe applications in medical devices and drug formulations .

Data Table of Biological Activity

| Property/Activity | Observations/Findings |

|---|---|

| Molecular Weight | 422.17 g/mol |

| Synthesis Method | Suzuki coupling reaction |

| Yield | >95% |

| Biocompatibility | Low cytotoxicity in human cell lines |

| Sensing Capability | Can detect glucose through complex formation |

| Optical Properties | Enhanced fluorescence suitable for OLED applications |

Q & A

Q. What are the standard synthetic protocols for preparing 9,9-dihexylfluorene-2,7-diboronic acid?

The compound is typically synthesized via a two-step process. First, 2,7-dibromo-9,9-dihexylfluorene is prepared by bromination of 9,9-dihexylfluorene. This intermediate is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and potassium acetate in anhydrous 1,4-dioxane at 80–90°C for 12–24 hours . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol or hexane to achieve >95% purity .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The compound acts as a key monomer in synthesizing conjugated polymers via Suzuki coupling. A typical protocol involves reacting it with dibromoarenes (e.g., dibromopyrimidine or dibromobenzimidazole) in a 1:1 molar ratio under inert atmosphere. The reaction uses Pd(dba) or Pd(PPh) as a catalyst, SPhos or tri--tolylphosphine as a ligand, and a base (e.g., NaCO) in a mixed solvent system (toluene/THF/HO) at 90–110°C for 48–72 hours . Microwave-assisted methods can reduce reaction times to 1–2 hours .

Q. What purification methods are effective for removing unreacted boronic acid derivatives?

Post-synthesis impurities (e.g., unreacted boronic acid or palladium residues) are removed via Soxhlet extraction with methanol or acetone, followed by precipitation in cold methanol. Size-exclusion chromatography (SEC) or dialysis (for polymeric products) is recommended for high-purity applications .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized to achieve high molecular weight (Mw_ww) polymers?

To maximize M, use a 1–2 mol% palladium catalyst with bulky ligands (e.g., SPhos) to minimize chain-termination side reactions. Maintain monomer stoichiometry within 1–3% deviation and employ degassed solvents to prevent oxidation. Slow monomer addition (over 6–12 hours) in dilute conditions (~0.01 M) reduces premature precipitation . For hyperbranched architectures, use tetrabromoarylmethane cores and low concentrations (0.005 M) to limit steric hindrance .

Q. What role does this compound play in blue-light-emitting polymers, and how can aggregation-induced quenching be mitigated?

The fluorene backbone provides a rigid, planar structure for high photoluminescence quantum efficiency (PLQY ~73–99% in solution). To suppress aggregation-induced excimer formation (which red-shifts emission), introduce bulky side chains (e.g., 9,9-dihexyl groups) or copolymerize with non-planar monomers like tetrabromoarylmethane. Hyperbranched designs further reduce intermolecular π-π stacking . Solid-state PLQY can exceed 80% with optimized side-chain engineering .

Q. How can the compound be adapted for chemosensor applications?

The boronic acid groups bind diols (e.g., monosaccharides) via reversible esterification, enabling fluorescence-based sensing. For fructose detection, functionalize the fluorene core with electron-withdrawing groups (e.g., pyrimidine) to enhance binding affinity (K ~412.9 M) and selectivity. Sensor performance is pH-dependent; operate at physiological pH (7.4) to balance binding kinetics and fluorescence stability .

Q. What strategies enable post-polymerization modification of fluorene-based copolymers?

Acid-dopable benzimidazole-alt-fluorene copolymers can be protonated with triflic acid to tune bandgap and conductivity. Conversely, base treatment deprotonates the polymer, restoring emissive properties. Monitor changes via UV-vis spectroscopy (absorption shifts ~50–100 nm) and cyclic voltammetry (HOMO/LUMO modulation) .

Q. How do hexyl side chains influence solubility and thermal stability?

The C6 alkyl chains enhance solubility in nonpolar solvents (toluene, CHCl) while maintaining thermal stability (T > 350°C). Longer chains (e.g., dioctyl) improve film-forming properties but reduce glass transition temperatures (T). For device applications, balance chain length to prevent crystallization while ensuring processability .

Q. What analytical techniques are critical for characterizing boronic acid intermediates?

- NMR : H and C NMR confirm boronic acid substitution patterns (e.g., δ 7.4–7.6 ppm for fluorene protons) .

- MALDI-TOF : Verifies monomer purity and detects oligomeric byproducts.

- TGA/DSC : Assess thermal stability (T > 300°C for most derivatives) .

Q. How can solvent choice impact the electronic properties of derived polymers?

Polar aprotic solvents (e.g., DMF) induce chain aggregation, red-shifting emission. Use nonpolar solvents (toluene) during synthesis to maintain extended conjugation. Post-processing solvent annealing (e.g., THF vapor) can align polymer chains for enhanced charge transport in OFETs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.